2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Description
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a tetralin-derived carboxylic acid characterized by a hydroxy group at position 6, a ketone at position 1, and an acetic acid side chain at position 2 of the partially saturated naphthalene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functional group diversity, which enables participation in hydrogen bonding, acid-base reactions, and nucleophilic substitutions. Its ester derivatives, such as ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS 50836-02-7), are frequently used as synthetic intermediates .
Properties
IUPAC Name |
2-(6-hydroxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-9-3-4-10-7(5-9)1-2-8(12(10)16)6-11(14)15/h3-5,8,13H,1-2,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXLIWJZWGULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Hydroxylation: Introduction of a hydroxy group at the desired position on the naphthalene ring.
Oxidation: Conversion of the hydroxy group to a ketone.
Acetic Acid Addition: Introduction of the acetic acid moiety through various organic reactions.
Industrial Production Methods: Industrial production methods may involve large-scale organic synthesis techniques, including catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be converted to a ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ketone group back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: The compound may influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the tetralin-acetic acid backbone but differ in substituents, oxidation states, or side-chain modifications:
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound : 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid |
C₁₂H₁₂O₄ | 6-OH, 1-oxo, acetic acid | 220.22* | High polarity due to -OH and -COOH groups |
| 1-(6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | C₁₄H₁₈O₂ | 6,7-diMe, acetic acid | 218.29 | Methyl groups enhance lipophilicity |
| 2-(2-Ethyl-4-oxo-1,3-dihydronaphthalen-2-yl)acetic acid (CAS 861355-13-7) | C₁₄H₁₆O₃ | 4-oxo, 2-Et, acetic acid | 232.28 | Ethyl group increases steric hindrance |
| 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid (CID 10012739) | C₁₂H₁₄O₂ | No -OH/-oxo, acetic acid | 190.24 | Simplest analog; lacks polar groups |
| Oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (CAS 7469-73-0) | C₁₂H₁₀O₄ | 1-oxo, additional oxo on side chain | 218.21 | Higher reactivity due to two oxo groups |
| Ethyl 2-(2-ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | C₁₇H₂₂O₄ | 6-OH, 1-oxo, 2-Et, ester | 296.35 | Ester form reduces acidity vs. carboxylic acid |
*Calculated based on molecular formula.
Biological Activity
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10O3
- Molecular Weight : 190.20 g/mol
- CAS Number : 113867-24-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly in relation to its anti-inflammatory and anticancer properties. Below is a summary of key findings:
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid exhibit significant anti-inflammatory effects. For instance:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values indicate effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | < 10 | Induction of apoptosis via mitochondrial pathway |
| Jurkat | < 15 | Inhibition of Bcl-2 protein expression |
Case Study 1: Anticancer Efficacy
A study conducted by researchers demonstrated that treatment with 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid resulted in a significant reduction in tumor size in xenograft models. The study utilized a dosage regimen that mirrored potential therapeutic applications.
Case Study 2: Inflammatory Models
In another study focusing on inflammatory models using animal subjects, administration of the compound led to a marked decrease in edema and pain responses compared to control groups. This suggests its potential utility in treating inflammatory diseases.
The mechanisms underlying the biological activity of 2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid are complex and involve:
- Inhibition of Key Enzymes : The compound may act by inhibiting enzymes involved in the synthesis of inflammatory mediators.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate signaling pathways associated with cell survival and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
